
2-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile, also known as 3,4-dichlorobutanenitrile (DCBN), is an organochlorine compound with a wide range of applications in the scientific and industrial fields. It is a colorless solid with a melting point of 83-85 °C and a boiling point of 215-216 °C. DCBN is a liquid at room temperature and is soluble in most organic solvents. It is used as a starting material in the synthesis of various compounds, such as pharmaceuticals, dyes, and other organics.
Scientific Research Applications
Structural and Spectroscopic Characterization
- Density Functional Theory (DFT) Calculations : A study by Wazzan et al. (2016) used DFT calculations to determine the structural parameters of related compounds, including analyses of FT-IR, NMR, and UV–Vis absorption spectra. This research aids in understanding the molecular structure and potential biological applications of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).
Catalysis and Oxidation Processes
- Advanced Oxidation Process : Bokare and Choi (2011) investigated the use of similar compounds in the oxidative degradation of aqueous organic pollutants, highlighting their potential in environmental remediation and water treatment (Bokare & Choi, 2011).
Synthesis of Derivatives and Analogues
- Synthesis of Novel Compounds : Research by Han et al. (2015) involved the synthesis of novel derivatives using a related compound, demonstrating its utility in creating new chemical entities with potential applications in various fields (Han et al., 2015).
Photocatalysis and Environmental Applications
- Photovoltaic Properties : Zeyada et al. (2016) examined the structural and optical properties of thin films made from related compounds, indicating their potential use in photovoltaic applications and organic-inorganic photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antibacterial and Antimicrobial Studies
- Antimicrobial Activities : A study by Sadeek et al. (2015) explored the antibacterial activity of metal complexes derived from related compounds, suggesting their potential in developing new antimicrobial agents (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO/c17-14-6-4-11(5-7-14)16(20)9-13(10-19)12-2-1-3-15(18)8-12/h1-8,13H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZLJCQXAWWYIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CC(=O)C2=CC=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


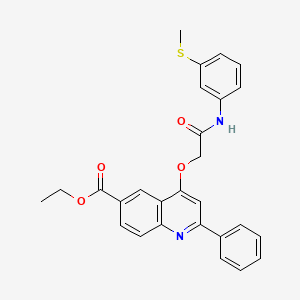
![Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B2767115.png)
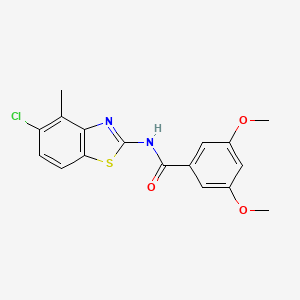
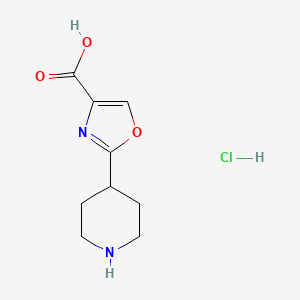
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2767119.png)
![(4-(2-Bromo-5-methoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2767120.png)
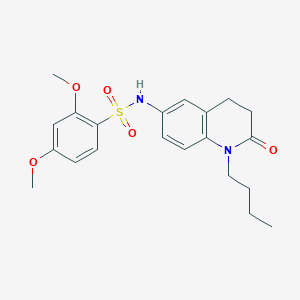
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B2767124.png)

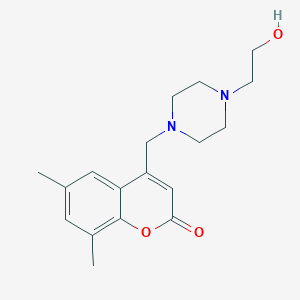
![Methyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-4-methoxybenzoate](/img/structure/B2767129.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2767130.png)
